Clobetasol EP Impurity F, also known as 9-Fluoro-11β-hydroxy-16β-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid, is a significant impurity associated with Clobetasol Propionate, a potent topical corticosteroid used for various dermatological conditions. The compound is identified by the Chemical Abstracts Service number 2412496-00-3 and serves as a reference standard in quality control and assurance processes during the manufacturing of Clobetasol Propionate formulations. It plays a crucial role in regulatory submissions, including Abbreviated New Drug Applications to the Food and Drug Administration, ensuring the safety and efficacy of pharmaceutical products containing Clobetasol Propionate .
Clobetasol EP Impurity F is synthesized as part of the production process for Clobetasol Propionate. It is typically obtained through various chemical synthesis methods that involve modifications of steroidal structures. The impurity can be sourced from chemical suppliers specializing in pharmaceutical standards and impurities .
The synthesis of Clobetasol EP Impurity F involves several chemical reactions typical of steroid chemistry. Common methods include:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity levels. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are utilized for characterization and confirmation of the compound's structure .
Clobetasol EP Impurity F has a complex steroidal structure characterized by:
The compound's structural data can be confirmed through various analytical techniques such as:
Clobetasol EP Impurity F can participate in several chemical reactions typical of steroid derivatives:
Understanding these reactions is essential for developing methods to control impurity levels during manufacturing processes. Reaction pathways are often elucidated using mechanistic studies that provide insights into intermediate species formed during synthesis .
Clobetasol EP Impurity F, while primarily an impurity, may exhibit similar mechanisms to its parent compound, Clobetasol Propionate, which includes:
Studies indicate that impurities like Clobetasol EP Impurity F can affect the pharmacokinetics and dynamics of the primary drug formulation, necessitating thorough investigation during drug development .
Clobetasol EP Impurity F is primarily used for:
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7